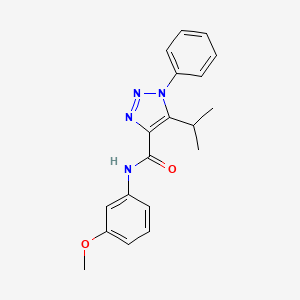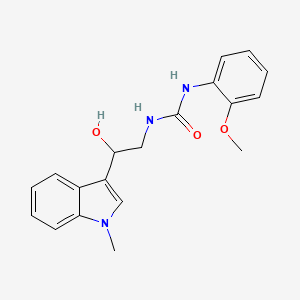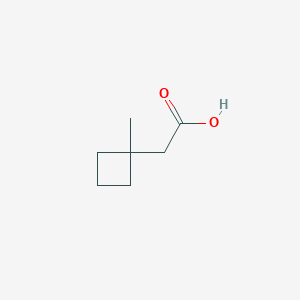
4-(Difluoromethyl)piperidine-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(Difluoromethyl)piperidine-1-carbonyl chloride" is a chemical of interest in various research contexts. While the provided papers do not directly discuss this compound, they do provide insights into related piperidine derivatives and their synthesis, molecular structures, and chemical properties. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it serves as a core structure for many pharmaceuticals and organic compounds.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be elucidated using techniques such as X-ray diffraction and computational methods. For example, the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride was determined, revealing an orthorhombic space group and a chair conformation for the piperidine ring with the carboxyl group in the equatorial position . Such detailed structural information is crucial for understanding the properties and reactivity of piperidine derivatives.
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions, often serving as catalysts or intermediates in the synthesis of other compounds. For instance, 1,4-disulfopiperazine-1,4-diium chloride was used as an ionic catalyst for the synthesis of phthalazine derivatives, showcasing the role of piperidine structures in facilitating chemical transformations . The reactivity of piperidine derivatives is influenced by their functional groups and molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the presence of substituents such as carboxyl groups or fluorine atoms can affect properties like solubility, boiling point, and reactivity. The crystal structure analysis provides insights into the solid-state properties, such as hydrogen bonding patterns, which can impact the compound's stability and interactions with other molecules . The synthesis methods also highlight the importance of reaction conditions, such as solvent choice and temperature, in determining the yield and purity of the piperidine derivatives .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Research has delved into the synthesis, structural analysis, and reactivity of compounds within the piperidine family, highlighting the versatility of these compounds in organic synthesis. For example, the synthesis of 3,4-disubstituted piperidines through carbonyl ene and Prins cyclizations demonstrates the ability to switch between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts, showcasing the synthetic utility of piperidine derivatives in producing complex molecular architectures (Williams et al., 2006). Additionally, the crystal and molecular structure of 4-carboxypiperidinium chloride provides valuable information on the conformational preferences and hydrogen bonding capabilities of piperidine derivatives, which are crucial for designing compounds with desired properties (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(difluoromethyl)piperidine-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF2NO/c8-7(12)11-3-1-5(2-4-11)6(9)10/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJQRNOQXRUXOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)piperidine-1-carbonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2499090.png)
![5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2499092.png)




![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2499102.png)

![7-Oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B2499104.png)
